3,3-Difluoroazetidine

Description

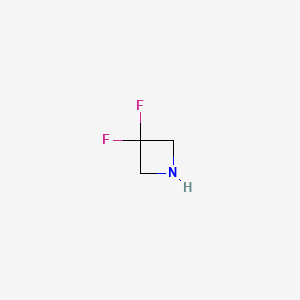

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoroazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVRXKSQHIZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Difluoroazetidine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Difluoroazetidine is a fluorinated, four-membered heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of the gem-difluoro motif onto the azetidine (B1206935) scaffold imparts unique physicochemical properties, including modulated basicity, increased lipophilicity, and enhanced metabolic stability, making it a valuable bioisosteric replacement for various functional groups in drug design. This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to this compound, serving as a technical resource for professionals in chemical research and development.

Core Physicochemical Properties

The introduction of two fluorine atoms at the C3 position significantly alters the properties of the azetidine ring. The high electronegativity of fluorine withdraws electron density from the ring, most notably impacting the basicity of the nitrogen atom.

Basicity

The defining characteristic of this compound in a drug design context is its reduced basicity compared to the parent azetidine ring. The pKa of the conjugate acid of azetidine is approximately 11.29. The strong electron-withdrawing inductive effect of the two fluorine atoms at the β-position significantly decreases the electron density on the nitrogen atom, making its lone pair less available for protonation.[1] This results in a substantially lower pKa.

While a precise experimental pKa value for this compound is not widely reported in the literature, it is well-established that β-fluorination of amines leads to a significant decrease in basicity.[2] This modulation is critical in drug development for fine-tuning a molecule's ionization state at physiological pH, which can improve properties such as cell permeability, reduce off-target activity at cationic channels, and enhance metabolic stability.[3]

Quantitative Data Summary

The key physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below for easy comparison.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| Molecular Formula | C₃H₅F₂N | C₃H₆ClF₂N | [4][5] |

| Molecular Weight | 93.08 g/mol | 129.54 g/mol | [4][6] |

| Appearance | - | White to off-white solid | [7] |

| Melting Point | Not reported | 138-143 °C | [7] |

| Boiling Point | 61-62 °C | Not applicable | [7] |

| Calculated logP | 0.2 | 0.6467 | [4][6] |

| Topological Polar Surface Area (TPSA) | - | 12.03 Ų | [6] |

Molecular Structure and Conformation

The structure of the azetidine ring is defined by significant ring strain (approx. 27.7 kcal/mol), which influences its conformation and reactivity.[2] Unlike the planar cyclobutane, azetidine itself is known to have a puckered conformation to relieve some torsional strain.[8]

Ring Conformation

Bond Lengths and Angles

Specific experimental bond lengths and angles for this compound are not available. However, typical values can be inferred from related structures and computational studies.

| Bond Type | Typical Length (Å) | Notes | Reference(s) |

| C-F | ~1.35 - 1.39 | Typical for gem-difluoroalkanes. | [11] |

| C-N | ~1.47 - 1.49 | Typical for strained cyclic amines. | [10] |

| C-C | ~1.54 - 1.56 | Consistent with C(sp³)-C(sp³) bonds in a four-membered ring. | [10] |

The F-C-F bond angle in the gem-difluoro group is expected to be slightly smaller than the ideal tetrahedral angle of 109.5° due to fluorine's electronegativity.

Experimental Protocols

Synthesis of this compound (Representative Method)

A common and effective route to this compound involves the fluorination of a protected 3-azetidinone precursor. The most frequent precursor is N-Boc-3-azetidinone, which is commercially available.

Protocol: Fluorination of N-Boc-3-azetidinone using Diethylaminosulfur Trifluoride (DAST)

-

Preparation: In a fume hood, add N-Boc-3-azetidinone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.2-1.5 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude N-Boc-3,3-difluoroazetidine by silica (B1680970) gel column chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

-

Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent under reduced pressure to yield this compound as its corresponding salt (e.g., hydrochloride).

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 10. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

The Strategic Advantage of Fluorination: A Technical Guide to the Role of Fluorine in 3,3-Difluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the myriad of fluorinated building blocks, 3,3-difluoroazetidine has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of the role of the gem-difluoro group in the this compound ring, exploring its profound impact on molecular conformation, basicity, lipophilicity, metabolic stability, and target binding affinity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a thorough examination of the signaling pathways influenced by this compound-containing compounds.

Introduction: The Impact of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule. The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby basic amines, affecting their ionization state at physiological pH. It can also influence lipophilicity (logP), which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to improved binding affinity and selectivity for its biological target.

-

Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to enhanced potency.

The this compound scaffold encapsulates these benefits, providing a constrained four-membered ring system that, when gem-difluorinated, presents a unique set of properties for drug design.

Physicochemical Properties of this compound

The gem-difluoro substitution at the 3-position of the azetidine (B1206935) ring has a profound impact on its fundamental physicochemical properties.

Basicity (pKa)

The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density on the nitrogen atom of the azetidine ring, thereby lowering its basicity. This is quantitatively demonstrated by the difference in pKa values between azetidine and its fluorinated analogs.

| Compound | pKa |

| Azetidine | 11.29 |

| 3-Fluoroazetidine | 8.67 |

| This compound | 6.44 |

Table 1: Comparison of pKa values for azetidine and its fluorinated derivatives.

This reduction in pKa is critical in drug design as it can fine-tune the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, permeability, and interaction with its biological target.

Lipophilicity (logP)

Fluorination generally increases the lipophilicity of a molecule. For this compound hydrochloride, a predicted logP value of 0.6467 has been reported.[1] This moderate lipophilicity can contribute to improved membrane permeability and oral bioavailability.

Conformational Effects of Gem-Difluorination

The introduction of the gem-difluoro group can impose significant conformational constraints on the azetidine ring and adjacent functionalities. While specific conformational studies on this compound itself are not extensively available in the public domain, studies on other gem-difluorinated cyclic systems provide valuable insights. For instance, in macrocyclic systems, a difluoroalkoxyphenyl moiety was shown to influence the cis/trans amide bond equilibrium, demonstrating the powerful effect of gem-difluorination on molecular conformation. This ability to enforce a specific conformation can be harnessed to pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.

Impact on Pharmacological Properties

The unique properties of the this compound moiety translate into significant advantages in a pharmacological context, particularly in enhancing metabolic stability and modulating binding affinity.

Metabolic Stability

Binding Affinity

The this compound motif has been successfully incorporated into inhibitors of several key drug targets, including Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and Dual Leucine Zipper Kinase (DLK) for neurodegenerative diseases. In a study on DLK inhibitors, a compound containing a this compound moiety displayed a potent binding affinity with a Ki of 0.166 μM. Although a direct comparison with a non-fluorinated azetidine analog was not provided in this specific study, the potency of this compound highlights the compatibility of the this compound scaffold with high-affinity binding. The polarized C-F bonds can engage in favorable interactions within the binding pocket, contributing to the overall binding energy.

Applications in Drug Discovery: Case Studies

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The this compound moiety has been incorporated into DPP-IV inhibitors to enhance their drug-like properties.

Dual Leucine Zipper Kinase (DLK) Inhibitors

DLK (MAP3K12) is a key regulator of neuronal apoptosis and degeneration. Inhibition of DLK is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The this compound scaffold has been utilized in the development of potent and selective DLK inhibitors.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process, often starting from 1-Boc-3-azetidinone. The following is a representative, generalized protocol.

Step 1: Fluorination of 1-Boc-3-azetidinone

-

To a solution of 1-Boc-3-azetidinone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-3,3-difluoroazetidine.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Deprotection of 1-Boc-3,3-difluoroazetidine

-

Dissolve the purified 1-Boc-3,3-difluoroazetidine in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a methanolic HCl solution) to the mixture.

-

Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH regenerating system solution.

-

Prepare a phosphate (B84403) buffer solution (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and phosphate buffer.

-

Add the test compound or positive control to the wells and pre-incubate at 37 °C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

DPP-IV Inhibition Assay

This is a fluorescence-based assay to determine the potency of a compound in inhibiting DPP-IV activity.

-

Reagents:

-

Human recombinant DPP-IV enzyme.

-

DPP-IV substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Test compound and a known DPP-IV inhibitor (positive control).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of the test compound or positive control.

-

Add the DPP-IV enzyme to all wells except the blank.

-

Pre-incubate the plate at 37 °C.

-

Initiate the reaction by adding the DPP-IV substrate.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

In Vitro DLK Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of DLK.

-

Reagents:

-

Recombinant human DLK enzyme.

-

Kinase assay buffer.

-

ATP.

-

DLK substrate (e.g., a specific peptide).

-

Test compound and a known DLK inhibitor.

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

In a 96-well plate, add the kinase buffer.

-

Add various concentrations of the test compound.

-

Add the DLK enzyme and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion

The incorporation of the this compound moiety represents a powerful and versatile strategy in modern drug discovery. The gem-difluoro substitution imparts a unique set of physicochemical and pharmacological properties, including reduced basicity, enhanced metabolic stability, and the potential for increased binding affinity through conformational control and favorable electrostatic interactions. As demonstrated by its successful application in the development of DPP-IV and DLK inhibitors, this compound is a valuable building block for the design of next-generation therapeutics with improved drug-like properties. This technical guide provides a foundational understanding of the multifaceted role of fluorine in this important scaffold, offering researchers and drug development professionals the knowledge and tools to effectively leverage its advantages in their own discovery programs.

References

The Genesis of a Key Fluorinated Motif: A Technical Guide to the Discovery and Synthesis of 3,3-Difluoroazetidine

For Immediate Release

Shanghai, China – December 22, 2025 – The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, enhancing properties such as metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds used to introduce these atoms, 3,3-difluoroazetidine has emerged as a critical building block. This technical guide provides an in-depth exploration of the historical development and core synthetic methodologies for this valuable compound, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Rise of a Strained, Fluorinated Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique, conformationally constrained scaffold that has found increasing use in medicinal chemistry.[1][2] The introduction of a gem-difluoro group at the 3-position imparts profound changes to the molecule's electronic properties and stability, making this compound a sought-after intermediate for compounds targeting a range of diseases, including type 2 diabetes and neurodegenerative conditions. The hydrochloride salt is a common, stable form of this building block.[3]

The synthetic history of this compound is not tied to a single "discovery" paper but rather to the convergence of two key chemical advancements: the development of reliable methods for synthesizing the azetidine (B1206935) ring and the invention of powerful deoxofluorinating agents.

The Precursor: Synthesis of 1-Boc-3-Azetidinone

The most prevalent and industrially viable pathway to this compound begins with the synthesis of its direct precursor, N-protected 3-azetidinone. The tert-butyloxycarbonyl (Boc) group is the most common N-protecting group used in this context, providing stability and facilitating purification.

The synthesis starts with the commercially available 1-Boc-3-hydroxyazetidine, which is oxidized to the corresponding ketone. Standard oxidation protocols, such as the Swern oxidation or variations using other hypervalent iodine reagents or transition metals, are employed.

Experimental Protocol: Synthesis of 1-Boc-3-azetidinone

-

Reaction: Oxidation of 1-Boc-3-hydroxyazetidine

-

Description: This procedure describes a common laboratory-scale oxidation.

-

Procedure:

-

A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under a nitrogen atmosphere.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM is added slowly, maintaining the temperature at -78 °C. The reaction is stirred for 1 hour.

-

Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel chromatography to yield 1-Boc-3-azetidinone as a white to off-white solid.[4]

-

The Core Transformation: Deoxofluorination

The critical step in the synthesis is the conversion of the carbonyl group of 1-Boc-3-azetidinone to a gem-difluoro group. This is achieved through deoxofluorination, a reaction that replaces the oxygen atom of a carbonyl with two fluorine atoms. The development of aminofluorosulfurane reagents in the 1970s was a pivotal moment that enabled this transformation under relatively mild conditions.

dot

Caption: General synthetic workflow for this compound.

Key Fluorinating Agents: A Comparative Overview

Several reagents can accomplish this transformation, with the choice often dictated by a balance of reactivity, safety, and cost.

-

Diethylaminosulfur Trifluoride (DAST): Developed in the mid-1970s, DAST became the classic reagent for deoxofluorination.[5] It is highly effective for converting ketones to gem-difluorides but is notoriously thermally unstable and can decompose explosively, limiting its large-scale applicability.[6][7]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Introduced as a safer alternative to DAST, Deoxo-Fluor® exhibits greater thermal stability.[8][9] It often provides comparable or even superior yields and may result in fewer elimination byproducts.[10] It is a widely used reagent in both academic and industrial settings.

-

Modern Alternatives (e.g., XtalFluor®, Fluolead™): More recent developments have led to crystalline, even more stable fluorinating agents like XtalFluor-E.[7] These reagents offer an enhanced safety profile, are often easier to handle, and can provide high yields, making them attractive for process chemistry.[7]

| Reagent Name | Formula | Typical Yield Range (%) | Key Advantages | Key Disadvantages |

| DAST | (C₂H₅)₂NSF₃ | 40 - 90 | Highly reactive, well-established | Thermally unstable, potential for explosive decomposition, can form elimination byproducts.[5][7][11] |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 50 - 95 | More thermally stable than DAST, good reactivity.[6][8] | Reacts exothermically with water, still requires careful handling.[9][12] |

| XtalFluor-E® | (C₂H₅)₂NSF₂·BF₄ | 70 - 98 | Crystalline solid, significantly improved thermal stability and safety profile, reduced byproducts.[7] | Higher cost, may require an additive or activator. |

Table 1: Comparison of Common Deoxofluorinating Agents.

Experimental Protocol: Deoxofluorination of 1-Boc-3-azetidinone

-

Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Description: This procedure is a representative method for the gem-difluorination of the azetidinone precursor.

-

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, 1-Boc-3-azetidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C.

-

Deoxo-Fluor® (2.0-3.0 eq.) is added dropwise to the stirred solution. Caution: Deoxo-Fluor® can react violently with water; ensure all glassware is dry and the reaction is under an inert atmosphere.[12]

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. Progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is extracted with DCM. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude 1-Boc-3,3-difluoroazetidine is purified by column chromatography.

-

Final Deprotection Step

The final step is the removal of the Boc protecting group to yield the free amine, which is typically isolated as its hydrochloride salt for improved stability and handling.

dot

Caption: Key reaction steps in this compound synthesis.

Experimental Protocol: N-Boc Deprotection

-

Procedure:

-

1-Boc-3,3-difluoroazetidine (1.0 eq.) is dissolved in a suitable solvent such as 1,4-dioxane (B91453) or ethyl acetate.

-

A solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane, 3-5 eq.) is added.

-

The mixture is stirred at room temperature for 2-4 hours, during which a precipitate typically forms.

-

The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound hydrochloride.

-

Conclusion

The synthesis of this compound is a prime example of how advances in synthetic methodology directly enable progress in medicinal chemistry. From the foundational development of azetidine chemistry to the creation of powerful yet hazardous fluorinating agents like DAST, and finally to the introduction of safer, more stable alternatives like Deoxo-Fluor®, the path to this crucial building block has been one of continuous innovation. The now well-established route via deoxofluorination of 1-Boc-3-azetidinone provides a reliable and scalable method for researchers and drug development professionals to access this high-value intermediate, paving the way for the next generation of fluorinated therapeutics.

References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 7. Simpler fluorine chemistry [soci.org]

- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine hydrochloride is a fluorinated, four-membered heterocyclic building block increasingly utilized in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable scaffold in the design of novel therapeutics and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a generalized workflow for the characterization of similar small molecule hydrochloride salts.

Physicochemical Properties

The key physicochemical properties of this compound hydrochloride are summarized in the tables below. These parameters are crucial for predicting the behavior of the molecule in various biological and chemical systems.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₃H₆ClF₂N | [2] |

| Molecular Weight | 129.54 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 138-143 °C | |

| Solubility | Slightly soluble in water and DMSO |

Computed Physicochemical Properties

| Property | Value | Source |

| LogP | 0.6467 | |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 0 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies applicable to the characterization of this compound hydrochloride.

Melting Point Determination by Capillary Method

Objective: To determine the temperature range over which the solid this compound hydrochloride transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.

-

The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[4][5]

Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.

Methodology:

-

An excess amount of solid this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

The vial is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the azetidine (B1206935) nitrogen in this compound hydrochloride.

Methodology:

-

A known concentration of this compound hydrochloride is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the azetidinium ions have been neutralized.[7][8]

LogP Determination by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of this compound between n-octanol and water.

Methodology:

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the second phase in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10]

Synthesis

This compound hydrochloride can be synthesized from 1-(Diphenylmethyl)-3,3-difluoro-azetidine. While the full detailed synthesis protocol is proprietary to various chemical suppliers, the general route involves the deprotection of the benzhydryl group under acidic conditions, followed by isolation of the hydrochloride salt.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a small molecule hydrochloride salt like this compound hydrochloride.

Caption: Physicochemical Characterization Workflow.

Conclusion

The physicochemical properties of this compound hydrochloride are fundamental to its application in drug discovery and materials science. This guide provides a summary of its key properties and standardized protocols for their experimental determination. A thorough understanding and accurate measurement of these characteristics are critical for the successful design and development of new chemical entities incorporating this valuable fluorinated building block.

References

- 1. ossila.com [ossila.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. acdlabs.com [acdlabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

3,3-Difluoroazetidine molecular weight and formula

This guide provides essential physicochemical data for 3,3-Difluoroazetidine, a fluorinated azetidine (B1206935) derivative of interest in medicinal chemistry and drug development. The presence of the difluoro-geminal group on the azetidine ring can significantly influence the compound's conformational properties, basicity, and metabolic stability, making it a valuable building block for novel therapeutics.

Physicochemical Properties

The fundamental molecular characteristics of this compound and its commonly available hydrochloride salt are summarized below. It is crucial to distinguish between the free base and its salt form, as their molecular weights and formulas differ.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₃H₅F₂N[1] | 93.08[1] |

| This compound hydrochloride | C₃H₆ClF₂N[2][3][4][5] or C₃H₅F₂N · HCl[6] | 129.53 - 129.54[2][4][5][6][7] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically found in peer-reviewed scientific literature and patents. The provided search results from chemical databases and suppliers do not include such detailed experimental methodologies. For researchers requiring this information, a thorough search of chemical literature databases such as SciFinder, Reaxys, or Google Scholar is recommended, using the compound's CAS number (679431-52-8 for the free base, 288315-03-7 for the hydrochloride salt) as a primary identifier.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information within the initial search results detailing specific biological signaling pathways or comprehensive experimental workflows involving this compound. As a result, the creation of diagrams to illustrate these aspects is not possible at this time. The primary context for this compound in the provided data is as a chemical building block available for research and development purposes. Further investigation into its biological effects would be required to elucidate any potential roles in cellular signaling.

References

- 1. This compound | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidines | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 288315-03-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 3,3-Difluoroazetidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluoroazetidine, a valuable building block in pharmaceutical and materials science research. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is a fluorinated, four-membered heterocyclic compound. The presence of the difluoromethyl group imparts unique electronic properties, influencing the molecule's polarity, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal chemistry. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound in various research and development settings. This document summarizes the key spectroscopic data and provides standardized experimental protocols for its acquisition.

Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for this compound, typically analyzed as its hydrochloride salt for enhanced stability and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The spectra are generally recorded in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | CH₂ |

| Data not available in search results | Data not available in search results | Data not available in search results | NH₂⁺ |

¹³C NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C2, C4 |

| Data not available in search results | C3 |

¹⁹F NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | CF₂ |

Note: While many suppliers confirm the structure via NMR, specific, publicly available high-resolution spectral data with chemical shifts and coupling constants for the parent compound is not readily found in the searched literature. Researchers should refer to primary literature detailing the synthesis for full characterization data, such as the work by Van Brabandt and Kimpe (2006) on the synthesis of 3,3-difluoroazetidines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound hydrochloride is expected to show characteristic absorption bands for N-H and C-F bonds.

Characteristic IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Strong, Broad | N-H stretch (amine salt) |

| Data not available in search results | Strong | C-F stretch |

| Data not available in search results | Medium | CH₂ bend |

| Data not available in search results | Medium | N-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, analysis is typically performed on the free base.

Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₅F₂N |

| Molecular Weight | 93.08 g/mol |

| Exact Mass | 93.03900549 Da[1] |

| [M+H]⁺ (for Hydrochloride) | 94.04683 Da |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. Reference the spectrum to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same sample. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ may be used.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile. For the analysis of the hydrochloride salt, the free base may be generated prior to analysis or the salt can be analyzed directly, observing the [M+H]⁺ ion.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.

References

Understanding the Ring Strain of 3,3-Difluoroazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and materials science. Their inherent ring strain contributes to unique chemical reactivity and conformational properties. The introduction of fluorine, a common strategy in drug design to modulate physicochemical and pharmacokinetic properties, is expected to significantly influence the characteristics of the azetidine (B1206935) ring. This technical guide provides an in-depth analysis of the ring strain of 3,3-difluoroazetidine, a key building block in the development of novel therapeutics and energetic materials. While direct experimental quantification of the ring strain for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes data from the parent azetidine molecule, related fluorinated compounds, and computational chemistry principles to provide a comprehensive understanding.

Introduction to Azetidine Ring Strain

Four-membered rings, such as cyclobutane (B1203170) and azetidine, exhibit significant ring strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions. The parent azetidine molecule possesses a notable ring strain of approximately 27.7 kcal/mol. This high degree of strain makes the ring susceptible to ring-opening reactions, a property that can be harnessed in synthetic chemistry. However, the strain also imparts a degree of conformational rigidity and influences the accessibility of the nitrogen's lone pair of electrons, which can enhance its nucleophilicity.

The Influence of Gem-Difluorination

The introduction of a gem-difluoro group at the 3-position of the azetidine ring is anticipated to have several profound effects on its structure and reactivity. While specific experimental data for this compound is scarce, the effects of gem-difluorination on other cyclic systems, such as cycloalkanes, are well-documented and provide a strong basis for understanding its impact on the azetidine ring.

Electronic Effects

The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect. This effect can influence the basicity of the nitrogen atom and the overall electron distribution within the ring.

Steric and Conformational Effects

The replacement of two hydrogen atoms with larger fluorine atoms introduces steric bulk. More importantly, the C-F bonds are longer than C-H bonds, and the F-C-F bond angle is smaller than the H-C-H angle in an sp3 hybridized carbon. These geometric changes will inevitably alter the bond angles and lengths within the azetidine ring, thereby affecting the overall ring strain. It is plausible that the introduction of the CF2 group could either increase or decrease the ring strain depending on the complex interplay of angle strain, torsional strain, and transannular interactions.

Quantitative Data and Physicochemical Properties

While a precise, experimentally determined value for the ring strain of this compound is not available in the reviewed literature, we can compile known physicochemical properties of its hydrochloride salt, which is commercially available.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClF₂N | [1][2] |

| Molecular Weight | 129.54 g/mol | [1][2] |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Melting Point | 138-143 °C | |

| Assay | ≥97% | |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| logP (calculated) | 0.6467 | [1] |

Experimental Protocols (General Methodologies)

The characterization and analysis of fluorinated azetidines rely on a suite of standard analytical techniques. The following are generalized protocols for key experiments cited in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and purity of the compound.

-

Methodology:

-

Dissolve a small sample (5-10 mg) of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and integration values.

-

Analyze the spectral data to confirm the expected molecular structure.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the sample using a gradient of two or more solvents (e.g., water and acetonitrile (B52724) with a small amount of a modifier like trifluoroacetic acid).

-

Detect the eluting components using a UV detector at an appropriate wavelength.

-

Integrate the peak areas to determine the percentage purity.

-

X-ray Crystallography (for derivatives)

-

Objective: To determine the precise three-dimensional structure, including bond lengths and angles.

-

Methodology:

-

Grow single crystals of a suitable derivative of this compound. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Visualizing the Structural Impact of Fluorination

The puckering of the azetidine ring is a key feature influencing its properties. The introduction of gem-difluorination at the 3-position will affect this puckering.

The gem-difluoro substitution is expected to alter the energy landscape of this puckering, potentially favoring a specific conformation due to stereoelectronic effects.

Synthesis of this compound Derivatives

The synthesis of 3,3-difluoroazetidines has been reported through various methods, often involving the reduction of 3,3-difluoroazetidin-2-ones.

Conclusion and Future Outlook

This compound is a valuable building block whose utility is intrinsically linked to the properties conferred by its strained, fluorinated four-membered ring. While the precise quantification of its ring strain remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding its chemical behavior. Future computational studies employing high-level density functional theory (DFT) calculations would be invaluable in determining an accurate strain energy. Furthermore, the synthesis and X-ray crystallographic analysis of this compound or its simple salts would provide definitive experimental data on its geometry, offering direct insight into the structural consequences of gem-difluorination on the azetidine ring. Such data would be of immense benefit to researchers in medicinal chemistry and materials science, enabling more precise structure-activity relationship studies and the rational design of new molecules with tailored properties.

References

The Influence of Fluorination on the Lipophilicity and Solubility of Azetidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is particularly true for small, saturated heterocycles like azetidines, which are increasingly utilized as versatile building blocks in drug discovery. Fluorination can profoundly alter the physicochemical properties of these molecules, most notably their lipophilicity and aqueous solubility, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the interplay between fluorination, lipophilicity, and solubility in the context of azetidine (B1206935) derivatives, supported by quantitative data and detailed experimental protocols.

Impact of Fluorination on Azetidine Lipophilicity

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). The introduction of fluorine to an azetidine ring can have varied and sometimes non-intuitive effects on its lipophilicity, largely dependent on the number and position of the fluorine atoms.

A comprehensive study on mono- and difluorinated saturated heterocyclic amines has provided valuable experimental data on this subject.[1] Generally, the substitution of hydrogen with fluorine increases the overall molecular volume and can modulate the molecule's polarity and hydrogen bonding capacity.[2]

Below is a summary of experimental lipophilicity (LogP) and acidity/basicity (pKa) data for a series of N-Boc protected azetidine derivatives, extracted from the supplementary information of "Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning". This data illustrates the nuanced effects of fluorination.

| Compound ID | Structure | Number of Fluorine Atoms | Position of Fluorine | LogP | pKa |

| 1 | N-Boc-azetidine | 0 | - | 1.35 | 9.3 |

| 2 | N-Boc-3-fluoroazetidine | 1 | 3 | 1.23 | 7.6 |

| 3 | N-Boc-3,3-difluoroazetidine | 2 | 3,3 | 1.48 | 5.4 |

Data extracted from the supplementary information of a study by Gurbych et al. Please refer to the original publication for detailed experimental conditions.

From this data, several trends can be observed:

-

Monofluorination: The introduction of a single fluorine atom at the 3-position of the N-Boc-azetidine ring (Compound 2 ) leads to a slight decrease in lipophilicity (LogP from 1.35 to 1.23). This can be attributed to the high electronegativity of the fluorine atom, which can increase the polarity of the molecule.

-

Difluorination: In contrast, the introduction of a second fluorine atom at the same position (gem-difluorination, Compound 3 ) results in an increase in lipophilicity (LogP of 1.48) compared to both the non-fluorinated and monofluorinated analogues. This is likely due to the increased hydrophobic surface area created by the two fluorine atoms, which outweighs the polarity effects.

-

Basicity (pKa): A significant effect of fluorination is the reduction of the basicity of the azetidine nitrogen, as indicated by the decreasing pKa values. This is a well-documented consequence of the strong electron-withdrawing nature of fluorine.

dot graph TD { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Impact of fluorination on azetidine lipophilicity.

Impact of Fluorination on Azetidine Solubility

Aqueous solubility is another critical factor for drug efficacy, particularly for oral administration. The effect of fluorination on solubility is complex and can be influenced by factors such as crystal lattice energy and the molecule's ability to form hydrogen bonds with water.

Furthermore, the hydrochloride salt of 3,3-difluoroazetidine is described as a water-soluble solid, which is a common strategy to improve the solubility of amine-containing compounds.[3][4]

| Compound | Form | Reported Aqueous Solubility |

| This compound hydrochloride | Solid | Water-soluble[3][4] |

Experimental Protocols

Accurate and reproducible measurement of lipophilicity and solubility is paramount in drug discovery. The following sections detail the standard experimental protocols for determining these key physicochemical properties for fluorinated azetidines.

Lipophilicity (LogP) Determination by ¹⁹F NMR Spectroscopy (Shake-Flask Method)

For fluorinated compounds, a variation of the traditional shake-flask method utilizing ¹⁹F NMR spectroscopy offers a direct and accurate way to measure LogP without the need for UV activity or highly pure samples.[3][5]

Principle: A fluorinated compound of interest and a fluorinated reference compound with a known LogP value are partitioned between n-octanol and water. The ratio of the integrals of the ¹⁹F NMR signals for both compounds in each phase is used to calculate the LogP of the test compound.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 6.0 mg of the fluorinated azetidine (Compound X) and 3.0 mg of a suitable fluorinated reference compound (e.g., 2,2,2-trifluoroethanol) into a 10 mL pear-shaped flask.[5]

-

Dissolve the compounds in approximately 2 mL of HPLC-grade n-octanol.

-

Add approximately 2 mL of HPLC-grade water to the flask.[5]

-

-

Equilibration:

-

Place the flask in a temperature-controlled receptacle on a stir plate, connected to a recirculating chiller to maintain a constant temperature of 25 °C.

-

Stir the biphasic mixture vigorously (e.g., 600 RPM) for 2 hours to ensure thorough mixing.[5]

-

Allow the mixture to stand overnight (at least 16 hours) at 25 °C to ensure complete phase separation.[3]

-

-

Sampling:

-

Carefully withdraw an aliquot (approximately 0.7-0.85 mL) from both the upper n-octanol layer and the lower aqueous layer using separate 1 mL syringes with long needles.

-

To sample the aqueous layer, first draw a small amount of air into the syringe before passing the needle through the n-octanol layer. Gently expel the air as the needle enters the aqueous phase to prevent contamination.[3]

-

Wipe the outside of the needle after each sampling and transfer approximately 0.5 mL of each phase into separate, clean NMR tubes.

-

-

¹⁹F NMR Analysis:

-

Acquire proton-decoupled ¹⁹F NMR spectra for both the n-octanol and water samples.

-

Integrate the well-resolved signals corresponding to the fluorinated azetidine and the reference compound in both spectra.

-

-

LogP Calculation:

-

The LogP of Compound X is calculated using the following equation: LogP(X) = LogP(Ref) + log10 [ (I(X,oct) / I(Ref,oct)) / (I(X,aq) / I(Ref,aq)) ] Where:

-

LogP(X) is the LogP of the test compound.

-

LogP(Ref) is the known LogP of the reference compound.

-

I(X,oct) and I(X,aq) are the integrals of the ¹⁹F NMR signal for Compound X in the n-octanol and aqueous phases, respectively.

-

I(Ref,oct) and I(Ref,aq) are the integrals of the ¹⁹F NMR signal for the reference compound in the n-octanol and aqueous phases, respectively.

-

-

dot graph G { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for ¹⁹F NMR-based LogP determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility can be determined under either kinetic or thermodynamic conditions. The shake-flask method is a widely accepted approach for both.[6][7]

Kinetic Aqueous Solubility

This method is often used in early drug discovery for high-throughput screening as it is relatively fast.[1][7][8]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Incubation Mixture: In a microtiter plate or vial, add 10 µL of the DMSO stock solution to 490 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). This results in a 2% DMSO concentration. Prepare in duplicate.[1]

-

Equilibration: Seal the plate or vial and shake at a constant speed (e.g., 850 rpm) in a thermomixer at 25 °C for 2 hours.[1][6]

-

Phase Separation: Centrifuge the samples at high speed or filter through a solubility filter plate to separate any undissolved precipitate.[6][7]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard calibration curve.[6]

Thermodynamic Aqueous Solubility

Considered the "gold standard," this method measures the solubility of a compound at equilibrium and is important for lead optimization and formulation development.[7][8]

Detailed Protocol:

-

Sample Preparation: Add an excess amount of the solid test compound (as a powder) to a vial containing a known volume of the desired aqueous buffer.

-

Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it to remove all undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[8]

dot graph G { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for aqueous solubility determination.

Conclusion

The fluorination of azetidines offers a powerful strategy to modulate their physicochemical properties for drug discovery applications. The impact of fluorine on lipophilicity is nuanced, with monofluorination potentially decreasing it and gem-difluorination often leading to an increase. A significant and consistent effect is the reduction of the basicity of the azetidine nitrogen. While comprehensive solubility data is less available, general trends can be inferred from lipophilicity, and salt formation remains a viable strategy for enhancing the solubility of these compounds. The detailed experimental protocols provided herein for ¹⁹F NMR-based LogP determination and shake-flask solubility assays offer robust methods for the accurate characterization of these critical properties in fluorinated azetidine derivatives. A thorough understanding and experimental validation of these parameters are essential for the successful design and development of novel therapeutics based on this privileged scaffold.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 6. enamine.net [enamine.net]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas of 3,3-Difluoroazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 3,3-difluoroazetidine ring system has emerged as a particularly valuable building block. Its constrained four-membered ring, combined with the unique electronic properties of the gem-difluoro group, provides a compelling structural and functional cassette for the design of novel therapeutics. This technical guide provides an in-depth exploration of the potential research areas for this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower researchers in their drug discovery endeavors.

The this compound Moiety: A Privileged Scaffold in Drug Design

The this compound group offers several advantages in drug design. The gem-difluoro substitution increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to improved metabolic stability and a longer in vivo half-life. The constrained nature of the azetidine (B1206935) ring can also pre-organize the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target. These favorable properties have led to the exploration of this compound derivatives in a range of therapeutic areas.

Key Research Areas and Quantitative Data

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates the incretin (B1656795) hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Several studies have investigated the incorporation of fluorinated azetidines into DPP-4 inhibitors, demonstrating potent activity.

Table 1: In Vitro Activity of Representative Fluorinated Azetidine and Pyrrolidine (B122466) DPP-4 Inhibitors

| Compound | Structure | DPP-4 IC50 (nM) | Reference |

| Fluorinated Azetidide Analog | Cyclohexylglycine amide of a fluorinated azetidine | Strong Activity (Specific IC50 not provided) | [1] |

| cis-3,4-Difluoropyrrolidide Analog | Cyclohexylglycine amide of cis-3,4-difluoropyrrolidine | Strong Activity (Specific IC50 not provided) | [1] |

| Tetrafluoropyrrolidide Analog | Cyclohexylglycine amide of tetrafluoropyrrolidine | Strong Activity (Specific IC50 not provided) | [1] |

| Sitagliptin | Marketed DPP-4 Inhibitor | 18 | [2] |

The data indicates that fluorinated azetidides exhibit unexpectedly strong activity against DPP-4, comparable to other fluorinated pyrrolidine derivatives.[1]

Dual Leucine Zipper Kinase (DLK) Inhibitors for Neurodegenerative Diseases

DLK (MAP3K12) is a key regulator of neuronal stress signaling and has emerged as a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Structure-activity relationship (SAR) studies have revealed that the incorporation of a this compound moiety can lead to potent and selective DLK inhibitors with good brain penetration.[3]

Table 2: Comparative In Vitro Activity of DLK Inhibitors

| Compound | R Group | DLK Kᵢ (μM) | p-JNK IC₅₀ (μM) |

| 13 | 3,3-difluoropyrrolidine (B39680) | 0.007 | 0.109 |

| 17 | This compound | 0.011 | 0.188 |

This data highlights that the this compound derivative (17) maintains potent biochemical and cellular activity, comparable to the corresponding 3,3-difluoropyrrolidine analog (13).[3]

Bioisosteric Replacement and Physicochemical Properties

The this compound moiety can serve as a bioisostere for other functional groups, such as a carbonyl or gem-dimethyl group.[5] This replacement can modulate a compound's physicochemical properties, including lipophilicity (LogP) and basicity (pKa), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] The introduction of fluorine generally increases lipophilicity and can lower the pKa of nearby basic amines, potentially improving cell permeability and reducing off-target ion channel activity.[5][6]

Table 3: In Vitro ADME and Physicochemical Properties of a Representative Fluorinated Compound

| Compound | Permeability (PAMPA) | Solubility | In Vivo Clearance | Oral Exposure (AUC) |

| Fluoro-analog 19 | Improved | Enhanced | Reduced | 3486 nM·h |

| Non-fluoro analog 1 | (baseline) | (baseline) | (baseline) | 121 nM·h |

As demonstrated in a study on MK2 inhibitors, strategic fluorination can lead to a significant improvement in oral exposure, driven by enhanced permeability, increased solubility, and reduced clearance.[5]

Experimental Protocols

Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones

A key intermediate for the synthesis of this compound derivatives is the corresponding N-protected 3,3-difluoroazetidin-2-one. This can be synthesized via a Reformatsky-type reaction.[7]

Two-step procedure for N-anisyl and N-benzhydryl derivatives:

-

Preparation of N-substituted 3-amino-2,2-difluoropropanoates: A Reformatsky-type reaction is performed between an appropriate aldimine and ethyl bromodifluoroacetate in the presence of zinc.

-

N1-C2 Cyclization: The resulting 3-amino-2,2-difluoropropanoate is then cyclized under basic conditions to yield the desired N-protected 3,3-difluoroazetidin-2-one.[7]

One-step procedure for N-(p-methoxybenzyl) derivative:

-

A cycloaddition of the zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N''-trisubstituted hexahydro-1,3,5-triazines (a Schiff base trimer) directly affords the N-(p-methoxybenzyl)-3,3-difluoroazetidin-2-one.[7]

Synthesis of a this compound-Containing DLK Inhibitor (Compound 17)

The following protocol describes the synthesis of a representative DLK inhibitor incorporating the this compound moiety, as reported in the literature.[3]

Procedure:

The title compound was prepared in a manner analogous to its pyrrolidine counterpart by substituting this compound hydrochloride for 3,3-difluoropyrrolidine hydrochloride in the final coupling step of the synthesis.[3]

Detailed synthetic schemes and step-by-step procedures for the precursors are available in the supplementary information of the cited literature.

Signaling Pathways and Biological Mechanisms

DPP-4 Inhibition and GLP-1 Signaling

Caption: DPP-4 inhibition pathway.

DPP-4 inhibitors containing a this compound moiety block the degradation of active GLP-1, thereby prolonging its insulinotropic effects and contributing to lower blood glucose levels.

DLK and the JNK Signaling Pathway in Neuronal Stress

Caption: DLK-JNK signaling cascade.

This compound-based DLK inhibitors can block the phosphorylation cascade initiated by neuronal stress, thereby preventing the activation of downstream effectors like c-Jun and ultimately protecting neurons from degeneration.

Future Research Directions and Potential Applications

The unique properties of the this compound scaffold suggest its utility extends beyond DPP-4 and DLK inhibition. Future research in the following areas holds significant promise:

-

Exploration of Other Kinase Targets: The successful application in DLK inhibition suggests that this moiety could be a valuable component in the design of inhibitors for other kinases implicated in various diseases, including cancer and inflammatory disorders.

-

Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability imparted by the gem-difluoro group make these derivatives attractive candidates for CNS-penetrant drugs targeting a range of neurological and psychiatric conditions.

-

Positron Emission Tomography (PET) Imaging: The incorporation of fluorine-18 (B77423) into the this compound ring could enable the development of novel PET tracers for in vivo imaging and target engagement studies, aiding in drug development and clinical diagnostics.

-

Bioisosteric Replacement Strategies: A systematic investigation of the this compound moiety as a bioisostere for other functional groups in a wider array of drug classes could lead to the discovery of new chemical entities with improved pharmacological profiles.

-

Antimicrobial Agents: The unique structural features of azetidine derivatives could be exploited in the development of novel antimicrobial agents to combat drug-resistant pathogens.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their favorable physicochemical and pharmacokinetic properties, coupled with their synthetic accessibility, make them an attractive scaffold for the development of novel therapeutics against a range of diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into this exciting area of medicinal chemistry and ultimately contributing to the development of new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. DLK Inhibitor, GNE-3511 | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. - OAK Open Access Archive [oak.novartis.com]

- 7. guidechem.com [guidechem.com]

3,3-Difluoroazetidine: A Bioisosteric Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, 3,3-difluoroazetidine has emerged as a valuable bioisosteric replacement for various functional groups, offering a powerful tool to overcome common challenges in drug development such as metabolic instability and off-target toxicity. This guide provides a comprehensive overview of this compound as a bioisostere, detailing its synthesis, physicochemical properties, and applications in drug design, supported by experimental protocols and quantitative data.

The Rise of Fluorine in Drug Design and the Azetidine (B1206935) Scaffold